![molecular formula C30H21N9 B3071320 2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine CAS No. 1009564-95-7](/img/structure/B3071320.png)
2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine
Vue d'ensemble
Description
2,4,6-Tris[4-(1H-imidazole-1-yl)phenyl]-1,3,5-triazine is a complex organic compound. The crystal structure of this compound has been studied and published . It has been used in the synthesis of metal-organic frameworks .
Synthesis Analysis
The crystal of N,N-dimethylformamide solvate 2,4,6-tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine was synthesized by layering 3 mL of acetonitrile onto a solution of TIPT (10 mg) in 3 mL N,N-dimethylformamide in a test tube. Colorless crystals were formed after several days .Molecular Structure Analysis
The molecular structure of 2,4,6-Tris[4-(1H-imidazole-1-yl)phenyl]-1,3,5-triazine is complex. The crystal structure of this compound has been studied and published .Chemical Reactions Analysis
This compound has been used in the synthesis of metal-organic frameworks . More research is needed to fully understand the chemical reactions involving this compound.Applications De Recherche Scientifique
Coordination Networks and Porosity
The compound 2,4,6-tris[4-(1H-imidazole-1-yl)phenyl]-1,3,5-triazine (TIPT) has been used in synthesizing CdI2-type coordination networks. These networks exhibit high thermal stability and potential porosity, making them notable in materials science. The topological character of these networks offers insights into their structural properties compared to common plane nets (Zheng et al., 2008).
Photovoltaic Applications
In photovoltaics, TIPT and similar molecules have been synthesized and introduced into n-type interlayers in planar perovskite solar cells. Their incorporation improves charge extraction and stability, enhancing the overall performance of solar cells. This application highlights the importance of TIPT in developing more efficient renewable energy technologies (Lim et al., 2021).
Antifungal and Antimicrobial Properties
TIPT-based compounds have been investigated for their potential antifungal and antimicrobial activities. Certain derivatives of this compound exhibit moderate to excellent activities against a range of fungi, showcasing its potential in pharmaceutical and medicinal chemistry (Vembu et al., 2016).
Mécanisme D'action
Target of Action
Imidazole derivatives, which are part of the compound’s structure, have been reported to exhibit various activities such as antimicrobial, anti-inflammatory, analgesic, antitubercular, and anticancer effects . These activities suggest that the compound may interact with a range of biological targets.
Mode of Action
Based on the known activities of imidazole derivatives , it can be inferred that the compound likely interacts with its targets to modulate their function, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it is likely that the compound impacts multiple pathways, potentially including those involved in inflammation, pain perception, bacterial growth, and cancer progression.
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight (443503) and density (13±01 g/cm3) , may influence its pharmacokinetic profile and thus its bioavailability.
Result of Action
Based on the known activities of imidazole derivatives , it can be inferred that the compound may exert a range of effects at the molecular and cellular levels, potentially including the modulation of protein function, inhibition of bacterial growth, reduction of inflammation, and interference with cancer cell proliferation.
Action Environment
For instance, the compound should be stored at 2-8℃ in a dry, sealed environment for optimal stability .
Propriétés
IUPAC Name |
2,4,6-tris(4-imidazol-1-ylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N9/c1-7-25(37-16-13-31-19-37)8-2-22(1)28-34-29(23-3-9-26(10-4-23)38-17-14-32-20-38)36-30(35-28)24-5-11-27(12-6-24)39-18-15-33-21-39/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYNZHSFXKAMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



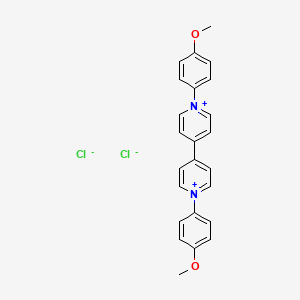
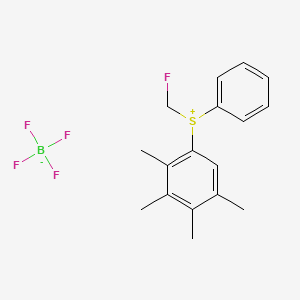
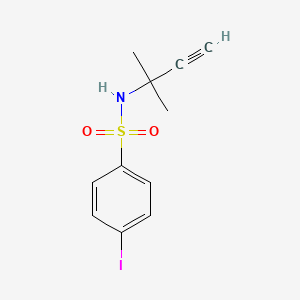
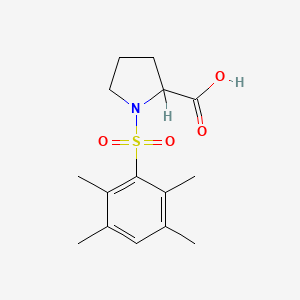
![4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071262.png)
![[(1R,3Ar,4S,7aR)-1-[(2S,3S)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-yn-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3071263.png)
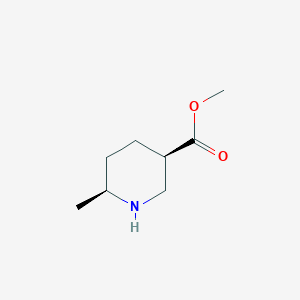
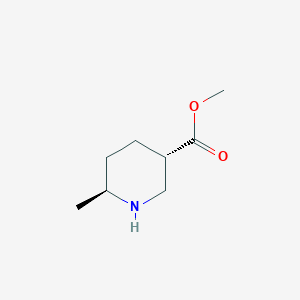
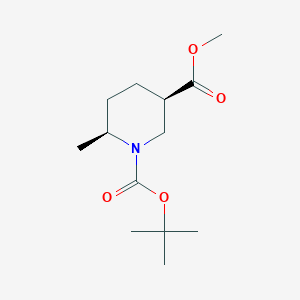

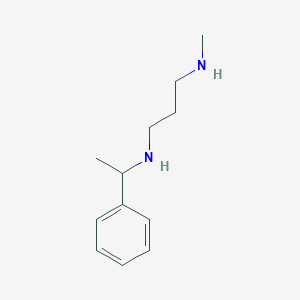
![4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071306.png)

